Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Description
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate (CAS: 81153-63-1; MFCD00221432) is a pyrazole-based heterocyclic compound with a phenyl group at position 1, a methyl substituent at position 3, and an ethyl carboxylate ester at position 5 (Figure 1). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound is synthesized via cyclocondensation reactions or alkylation protocols, as described in pyrazole derivative syntheses . Its purity (97%) and stability make it a valuable intermediate for further functionalization .
Properties
IUPAC Name |
ethyl 5-methyl-2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCPDKGPSNLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372622 | |
| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81153-63-1 | |
| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Key Steps
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Hydrazone Formation : Phenylhydrazine reacts with ethyl acetoacetate in methanol, facilitated by hydrochloric acid, to form a hydrazone intermediate. The pH is critical here, typically maintained between 5.0 and 6.5 to ensure optimal protonation of the carbonyl group without hydrolyzing the ester.
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Cyclization : Heating the intermediate under reflux (40–90°C) induces cyclization, forming the pyrazole core. The methyl group at position 3 and the phenyl group at position 1 are incorporated during this step.
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Neutralization and Purification : Post-cyclization, the reaction mixture is neutralized (pH 7.0) to stabilize the product. Recrystallization from methanol or methanol-ethyl acetate mixtures yields the final compound with high purity.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| pH | 4.5–7.0 | 5.9 | Maximizes hydrazone stability |
| Temperature (°C) | 40–90 | 50–55 | Balances reaction rate and ester integrity |
| Reaction Time (h) | 1–6 | 3 | Ensures complete cyclization |
| Solvent | Methanol, Ethanol | Methanol | Enhances solubility of intermediates |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times compared to conventional heating. For instance, a study demonstrated that irradiating phenylhydrazine and ethyl acetoacetate at 100°C for 20 minutes achieved a 92% yield, compared to 70% under traditional reflux over 3 hours. This method minimizes side reactions such as ester hydrolysis.
Solvent-Free Approaches
Green chemistry principles have driven the development of solvent-free syntheses. Using catalytic amounts of acetic acid and grinding reactants in a ball mill at room temperature yielded 85% product purity. However, scalability remains a challenge due to inhomogeneous mixing.
Purification and Characterization
Recrystallization Techniques
Recrystallization from methanol-ethyl acetate (3:1 v/v) is the standard method, producing white crystals with a melting point of 127–127.6°C and purity >99%.
Table 2: Recrystallization Solvent Systems
| Solvent Ratio (Methanol:Ethyl Acetate) | Purity (%) | Yield (%) |
|---|---|---|
| 1:1 | 98.2 | 78 |
| 3:1 | 99.5 | 85 |
| 5:1 | 99.1 | 81 |
Spectroscopic Characterization
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1H NMR : Key signals include δ 1.35 (t, J=7.1 Hz, ester CH3), δ 4.30 (q, J=7.1 Hz, ester CH2), and δ 7.45–7.80 (m, phenyl protons).
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IR : Strong absorption at 1705 cm⁻¹ confirms the ester carbonyl group.
Industrial-Scale Production
Chemical Reactions Analysis
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
EMPP serves as a scaffold for the development of various pharmaceuticals due to its biological activity. The following subsections detail its medicinal applications:
Antimicrobial Activity
Research indicates that derivatives of EMPP exhibit substantial antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. A study demonstrated that synthesized derivatives showed significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin, suggesting potential use in treating infections caused by resistant strains .
Anticancer Potential
EMPP has shown promise in anticancer research. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study reported dose-dependent inhibition with effective concentrations indicating potential therapeutic applications .
Anti-inflammatory Properties
The compound is noted for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis. This property is crucial for developing new anti-inflammatory medications .
Agricultural Applications
In agriculture, EMPP is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its effectiveness in these applications stems from its ability to interact with biological targets, making it a valuable compound for developing new agricultural products.
Materials Science Applications
EMPP and its derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry. These applications leverage the unique electronic properties imparted by the pyrazole structure, which can enhance the performance of materials used in electronic devices.
Study 1: Antimicrobial Efficacy
In a study aimed at developing new antibacterial agents, derivatives of EMPP were synthesized and tested against common pathogens. Results indicated significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin .
Study 2: Anticancer Potential
A series of experiments evaluated the anticancer potential of EMPP against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazole carboxylate esters exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Key structural analogues include:
| Compound Name | Substituents (Positions) | CAS Number | Purity (%) | MFCD Number |
|---|---|---|---|---|
| Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate | Methyl (5), Phenyl (1) | 81153-64-2 | 95 | MFCD00221427 |
| Ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | Methyl (5), Phenyl (1) | 89193-16-8 | 98 | MFCD00020741 |
| Ethyl 5-(2-methylphenyl)-2H-pyrazole-3-carboxylate | 2-Methylphenyl (5) | 942040-15-5 | 97 | MFCD09749415 |
| Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate | 4-Methylphenyl (5) | 595610-41-6 | 98 | MFCD07364375 |
Key Observations :
- Substituent Electronic Effects : The 4-nitrophenyl group in Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 854700-38-2) introduces strong electron-withdrawing effects, increasing electrophilicity at the pyrazole core compared to methyl or methoxy substituents .
- Steric and Electronic Modulation : Ethyl 3-(3-methoxyphenyl)pyrazole-5-carboxylate (CAS: 723339-63-7) incorporates a methoxy group, which enhances solubility in polar solvents due to its electron-donating nature .
Crystallographic and Computational Insights
- Crystal Packing : Tools like SHELXL and Mercury CSD 2.0 enable analysis of hydrogen bonding and puckering in pyrazole derivatives. For example, Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate forms C–H···O interactions stabilizing its crystal lattice .
- Graph Set Analysis : Hydrogen-bonding patterns in pyrazole crystals correlate with substituent polarity, as seen in Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 139297-50-0), where methoxy groups facilitate π-stacking .
Biological Activity
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer domains, have been the focus of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring structure, which is known for conferring diverse biological activities. The compound's structure can be represented as follows:
This compound is synthesized through reactions involving hydrazine derivatives and β-keto esters, typically under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10.5 | Apoptosis induction |
| NCI-H460 | 15.2 | Cell cycle arrest |
| SF-268 | 12.8 | Caspase activation |
A recent study highlighted that this compound exhibited an IC50 value of 10.5 µM against MCF7 cells, indicating strong potential for further development as an anticancer agent .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Research suggests that this compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and Aurora kinases .
Additionally, the compound has been shown to induce oxidative stress in cancer cells, leading to increased apoptosis rates .
Case Study: Anticancer Activity Evaluation
In a controlled study, researchers evaluated the effects of this compound on A549 lung cancer cells. The treatment resulted in significant cell death compared to untreated controls, with flow cytometry analysis confirming increased apoptosis rates following exposure to the compound for 48 hours.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth in a dose-dependent manner, supporting its potential application in treating infections caused by resistant strains.
Q & A
Q. What are the standard synthetic routes for ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, and how can reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA undergo reflux in ethanol, followed by hydrolysis under basic conditions to yield the carboxylate derivative. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. ambient), and catalyst choice (e.g., acid/base) critically affect reaction efficiency. Post-synthesis, column chromatography or recrystallization in ethanol is used to isolate the product, with purity verified via HPLC (>98%) and melting point analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Look for the ester carbonyl signal at ~165–170 ppm (¹³C) and pyrazole ring protons in the δ 6.5–8.5 ppm range (¹H).
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C in pyrazole).
- Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values. Discrepancies in these markers may indicate incomplete esterification or residual solvents .
Q. How should researchers handle and store this compound to ensure experimental reproducibility?
Store the compound in airtight, light-resistant containers at 0–8°C. Use inert atmospheres (N₂/Ar) to prevent oxidation. During handling, wear nitrile gloves and safety goggles to avoid skin/eye contact. For dissolution, prioritize aprotic solvents (e.g., DMSO, DMF) to minimize ester hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like regioisomers or dimerization?
- Regioselectivity : Use substituent-directed cyclization. For example, electron-withdrawing groups on the phenyl ring favor 1,3-dipolar cycloaddition at the 5-position.
- Byproduct suppression : Introduce catalytic p-toluenesulfonic acid (PTSA) to accelerate cyclization and reduce intermediate decomposition.
- Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation (e.g., hydrazones) and adjust reaction time dynamically .
Q. What crystallographic strategies are effective for resolving ambiguities in the molecular geometry of this compound?
- SHELX refinement : Use SHELXL for high-resolution (<1.0 Å) data to refine anisotropic displacement parameters and hydrogen bonding networks.
- Mercury CSD : Visualize packing motifs (e.g., π-π stacking between phenyl rings) and compare with Cambridge Structural Database (CSD) entries to validate bond lengths/angles.
- Hydrogen bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to categorize intermolecular interactions .
Q. How do hydrogen bonding and π-π interactions influence the solid-state stability of this compound?
- Hydrogen bonds : The ester carbonyl forms C=O···H–N bonds with adjacent pyrazole NH groups (≈2.8–3.0 Å), stabilizing layered crystal structures.
- π-π stacking : Phenyl rings exhibit face-to-face interactions (≈3.5 Å separation), contributing to thermal stability (Tₘ > 150°C).
- DFT modeling : Use B3LYP/6-311++G(d,p) to simulate interaction energies and correlate with experimental DSC/TGA data .
Q. What methodologies are recommended for evaluating the bioactivity of this compound in drug discovery pipelines?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ quantification).
- Molecular docking : Target enzymes like COX-2 or Aurora kinases; prioritize Glide SP/XP scoring in Schrödinger Suite.
- ADMET profiling : Use SwissADME to predict logP (≈2.5–3.0) and cytochrome P450 interactions .
Q. How can computational modeling resolve discrepancies between experimental spectral data and theoretical predictions for this compound?
- NMR chemical shifts : Calculate with GIAO-DFT (B3LYP/6-311+G(2d,p)) and compare to experimental values. Deviations >1 ppm may indicate solvent effects or tautomerism.
- Vibrational spectra : Assign IR/Raman bands using VEDA software, focusing on mode eigenvectors for C=O and C=N stretches.
- Conformational analysis : Perform relaxed potential energy scans (e.g., dihedral angle rotations) to identify dominant conformers .
Q. What strategies address contradictions between X-ray crystallographic data and spectroscopic results for this compound derivatives?
- Twinning analysis : Use PLATON to detect twinning in crystallographic data, which may obscure true bond angles.
- Dynamic effects : Compare static (X-ray) and dynamic (NMR) structures; torsional flexibility in solution may explain differences.
- Multi-technique validation : Cross-validate with powder XRD and solid-state NMR to reconcile solid vs. solution-phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
